
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, also known as DMDD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMDD is a pyranone derivative that is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.
Mécanisme D'action
The mechanism of action of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
Effets Biochimiques Et Physiologiques
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can induce oxidative stress, DNA damage, and apoptosis in cancer cells. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can reduce tumor growth and improve survival rates in animal models of cancer. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has some limitations for lab experiments, including its limited solubility in water and its potential to form reactive intermediates that can interfere with experimental results.
Orientations Futures
There are several future directions for research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one. One area of research is the development of new synthetic methods for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular targets of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one and the development of new 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one derivatives with improved potency and selectivity. Additionally, the potential use of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Conclusion
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and agriculture. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory effects. 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Future research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one should focus on the development of new synthetic methods, investigation of molecular targets, and potential use in combination therapies.
Méthodes De Synthèse
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be synthesized through a multistep reaction process that involves the condensation of 2,4-pentanedione with 3-methyl-2-butanone in the presence of a base catalyst. The reaction yields 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one as a yellow crystalline solid with a melting point of 77-78°C. The purity of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be improved by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields. In biochemistry, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the preparation of natural products. In pharmaceuticals, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been used as a plant growth regulator and as a fungicide.
Propriétés
Numéro CAS |
19396-77-1 |
|---|---|
Nom du produit |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3,5-diacetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |
Clé InChI |
XFJIXARLDYKCPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
SMILES canonique |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
Synonymes |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



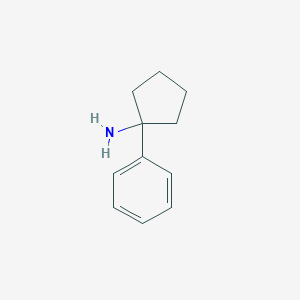
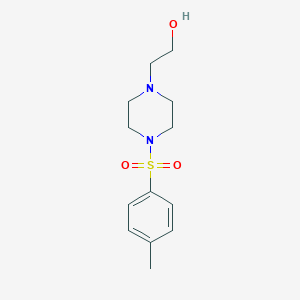
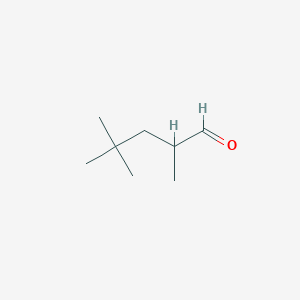

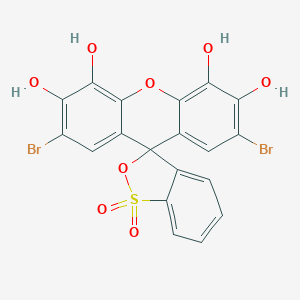


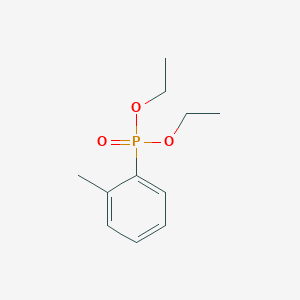


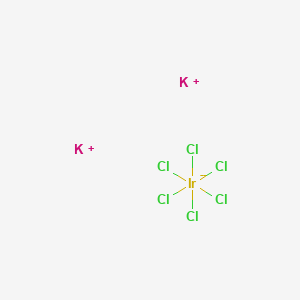
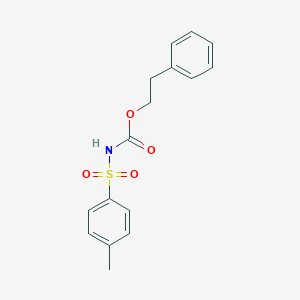
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
